3,3-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide
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Overview
Description
“3,3-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide” is a compound with the molecular formula C26H21N5O . It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,4-triazole ring fused with a pyridazine ring, both of which are substituted by phenyl groups . Further structural analysis would require more specific data.Physical And Chemical Properties Analysis
The compound has an average mass of 419.478 Da and a monoisotopic mass of 419.174622 Da . More specific physical and chemical properties are not detailed in the retrieved sources.Scientific Research Applications
Medicinal Chemistry
c-Met Inhibition: The compound’s structure has been associated with potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition. Notably, clinical candidate Savolitinib contains a similar substructure, emphasizing the importance of this scaffold in drug development .
GABA A Modulation: Researchers have discovered that certain derivatives of this compound exhibit GABA A allosteric modulating activity, which could have implications in neurological disorders .
Polymer Chemistry
Solar Cell Applications: In the realm of polymer chemistry, this compound has been incorporated into polymers used in solar cells. Its structural features contribute to enhancing solar energy conversion efficiency .
Drug Discovery
(\beta)-Secretase 1 (BACE-1) Inhibition: Studies have explored the compound’s potential as a BACE-1 inhibitor, which is relevant in Alzheimer’s disease research .
Material Science
Semiconductor Properties: The compound’s optical, electrochemical, and semiconductor properties have been investigated, making it intriguing for material science applications .
Cytotoxicity Studies
Anticancer Potential: Among related compounds, derivatives with specific substitutions have demonstrated cytotoxic effects, suggesting potential applications in cancer therapy .
Future Directions
Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are also important in organocatalysis, agrochemicals, and materials science . The development of new derivatives and the exploration of their biological activities could be potential future directions.
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are known to bind readily in biological systems, indicating that they may interact with their targets through binding .
Biochemical Pathways
Triazole compounds have been shown to exhibit versatile biological activities, suggesting that they may affect multiple pathways .
Result of Action
Given the known biological activities of triazole compounds, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
3,3-diphenyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O/c32-26(17-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20)28-22-13-7-12-21(16-22)24-14-15-25-29-27-18-31(25)30-24/h1-16,18,23H,17H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSPYWHPLCFWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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